molecular formula C10H11N3O2 B12551093 3-Oxo-2-[(E)-phenyldiazenyl]butanamide CAS No. 142527-51-3

3-Oxo-2-[(E)-phenyldiazenyl]butanamide

Cat. No.: B12551093
CAS No.: 142527-51-3
M. Wt: 205.21 g/mol
InChI Key: SJCDMSODHCQRIL-UHFFFAOYSA-N
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Description

3-Oxo-2-[(E)-phenyldiazenyl]butanamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as Acetoacetanilide and Acetoacetic anilide . This compound is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a butanamide structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-2-[(E)-phenyldiazenyl]butanamide can be synthesized through several methods. One common synthetic route involves the reaction of acetoacetic acid with aniline in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[(E)-phenyldiazenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-2-[(E)-phenyldiazenyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-[(E)-phenyldiazenyl]butanamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

142527-51-3

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-oxo-2-phenyldiazenylbutanamide

InChI

InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15)

InChI Key

SJCDMSODHCQRIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N)N=NC1=CC=CC=C1

Origin of Product

United States

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